molecular formula C8H8BrNO2 B1275068 2-Amino-2-(2-bromophenyl)acetic acid CAS No. 254762-66-8

2-Amino-2-(2-bromophenyl)acetic acid

Cat. No.: B1275068
CAS No.: 254762-66-8
M. Wt: 230.06 g/mol
InChI Key: PTWAPNNQAOAJDI-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways

  • Metabolism in Rats : Studies on rats have shown that compounds similar to 2-Amino-2-(2-bromophenyl)acetic acid undergo complex metabolic processes. For instance, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) is metabolized in rats to produce various metabolites, including 4-bromo-2,5-dimethoxyphenylacetic acid. This indicates the potential of this compound to be involved in similar metabolic pathways (Kanamori et al., 2002).

Chemical Synthesis

  • Synthesis of Heterobifunctional Reagents : This compound is a key player in the synthesis of new chemicals. For example, it is used in the synthesis of thiol-reactive heterobifunctional reagents, which have applications in attaching peptides to liposomes (Frisch, Boeckler, & Schuber, 1996).

Biochemistry and Molecular Biology

  • Enzyme Inhibition Studies : The compound and its derivatives show promise in inhibiting certain enzymes. A study found that zinc complexes of amino acids like this compound exhibited significant inhibitory effects on xanthine oxidase, an enzyme involved in oxidative stress (Ikram et al., 2015).

Pharmacology

  • Drug Development : It is used in the synthesis of potential pharmaceutical compounds, like in the evolution of novel tricyclic CRTh2 receptor antagonists for treating inflammatory diseases (Valdenaire et al., 2013).

Materials Science

  • Enhanced Pseudocapacitance Performance : In the field of materials science, derivatives of this compound have been used to enhance the pseudocapacitance performance of poly ortho-aminophenol films, demonstrating potential applications in supercapacitor technology (Kowsari et al., 2019).

Chemistry

  • Structural Analysis : The compound is important in the synthesis and structural analysis of various chemicals, like ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, which is analyzed using techniques like X-ray diffraction (Sapnakumari et al., 2014).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions of research on 2-Amino-2-(2-bromophenyl)acetic acid and related compounds could involve further exploration of their diverse biological activities and potential applications in medicine . Additionally, more research could be conducted to better understand their synthesis, chemical reactions, and mechanisms of action.

Properties

IUPAC Name

2-amino-2-(2-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWAPNNQAOAJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404276
Record name 2-Amino-2-(2-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254762-66-8
Record name 2-Amino-2-(2-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(2-bromophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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